molecular formula C9H19ClN2O5 B11829784 2-Acetamido-2-deoxy-b-D-glucopyranosyl methylamine HCl

2-Acetamido-2-deoxy-b-D-glucopyranosyl methylamine HCl

Cat. No.: B11829784
M. Wt: 270.71 g/mol
InChI Key: BBPSWVCVHQSORW-SCISQTCKSA-N
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Description

2-Acetamido-2-deoxy-β-D-glucopyranosyl methylamine HCl (CAS: 262849-64-9) is a glucosamine derivative characterized by a methylamine group attached to the anomeric carbon of N-acetylglucosamine (GlcNAc) via a β-glycosidic bond, forming an HCl salt. This compound is utilized in glycoconjugate synthesis and biochemical studies due to its amine functionality, which enables conjugation with biomolecules . Its synthesis involves reacting acid chloride intermediates with methylamine in methanol, followed by HCl salt formation .

Properties

Molecular Formula

C9H19ClN2O5

Molecular Weight

270.71 g/mol

IUPAC Name

N-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(methylamino)oxan-3-yl]acetamide;hydrochloride

InChI

InChI=1S/C9H18N2O5.ClH/c1-4(13)11-6-8(15)7(14)5(3-12)16-9(6)10-2;/h5-10,12,14-15H,3H2,1-2H3,(H,11,13);1H/t5-,6-,7-,8-,9-;/m1./s1

InChI Key

BBPSWVCVHQSORW-SCISQTCKSA-N

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1NC)CO)O)O.Cl

Canonical SMILES

CC(=O)NC1C(C(C(OC1NC)CO)O)O.Cl

Origin of Product

United States

Preparation Methods

Synthesis of Epimeric 3-Acetamido-1,3-dideoxy-1-nitroheptitols

The process begins with the reaction of N-acetyl-D-glucosamine with nitromethane under alkaline conditions, yielding epimeric 3-acetamido-1,3-dideoxy-1-nitroheptitols. These intermediates are formed via Henry reaction mechanisms, where nitromethane acts as a nucleophile attacking the carbonyl group of the sugar. The reaction typically proceeds at room temperature in aqueous sodium hydroxide, with careful pH control to avoid decomposition.

Intramolecular Cyclodehydration

The nitroheptitols undergo intramolecular cyclodehydration in the presence of a strongly basic anion-exchange resin (OH⁻ form). This step forms 2-acetamido-2-deoxy-β-D-glucopyranosylnitromethane, a cyclic nitro derivative. The resin facilitates dehydration while maintaining the β-anomeric configuration. Isolation of the product is achieved by eluting the resin with carbon dioxide, which liberates the nitro compound as a free acid.

Reduction to Methylamine

The critical reduction of the nitro group to a primary amine is performed using iron(II) hydroxide in situ. This step proceeds under mild acidic conditions (pH ~5–6) to prevent side reactions. The reduction mechanism involves a six-electron transfer, converting the nitro group (–NO₂) to an amine (–NH₂). Subsequent treatment with hydrochloric acid yields the hydrochloride salt, β-D-GlcNAc-methylamine HCl, in high purity.

Table 1: Key Reaction Parameters for Nitromethane Route

StepReagents/ConditionsYield (%)Reference
Nitroheptitol formationN-Acetyl-D-glucosamine, nitromethane, NaOH65–70
CyclodehydrationAnion-exchange resin (OH⁻), CO₂80–85
Nitro reductionFe(OH)₂, HCl90–95

Alternative Synthetic Strategies

While the nitromethane route remains dominant, exploratory approaches have been proposed based on analogous glycosylation and functionalization techniques.

Glycosylamine Formation via Koenigs-Knorr Reaction

A hypothetical pathway involves the Koenigs-Knorr reaction, where a glycosyl bromide derivative of N-acetylglucosamine could react with methylamine. However, this method faces challenges in controlling the anomeric configuration and avoiding N-acetyl group hydrolysis. Preliminary studies using similar substrates (e.g., methyl 2-acetamido-2-deoxy-β-D-glucopyranoside) suggest that silver oxide or mercuric bromide catalysts may stabilize the intermediate, but yields remain suboptimal compared to the nitromethane route.

Reductive Amination of Ketose Intermediates

Reductive amination of a 2-acetamido-2-deoxy-D-glucopyranose-derived ketose represents another theoretical avenue. Here, the carbonyl group at the C-1 position would react with methylamine under reducing conditions (e.g., sodium cyanoborohydride). However, this method risks epimerization at the anomeric center and requires stringent anhydrous conditions.

Analytical Characterization

Structural confirmation of β-D-GlcNAc-methylamine HCl relies heavily on nuclear magnetic resonance (NMR) spectroscopy. Petrušová et al. reported definitive evidence through 1H^1H and 13C^{13}C NMR:

  • 1H^1H NMR : The anomeric proton (H-1) resonates as a doublet at δ 4.65 ppm (J1,2=8.5HzJ_{1,2} = 8.5 \, \text{Hz}), confirming the β-configuration. The methylamine protons appear as a singlet at δ 2.75 ppm.

  • 13C^{13}C NMR : The anomeric carbon (C-1) is observed at δ 102.4 ppm, while the methylamine carbon (CH₃NH₂) appears at δ 35.6 ppm.

Mass spectrometry (ESI-MS) further validates the molecular ion peak at m/z=235.23m/z = 235.23 [M+H]⁺, consistent with the molecular formula C9H17NO6C_9H_{17}NO_6.

Industrial-Scale Considerations

Scaling up the nitromethane route necessitates modifications to accommodate continuous flow systems and automated purification. Key considerations include:

  • Reactor Design : Tubular reactors with precise temperature control (25–30°C) minimize side reactions during nitroheptitol formation.

  • Resin Regeneration : Anion-exchange resins must be regenerated after each cyclodehydration cycle using sodium hydroxide washes, ensuring consistent activity.

  • Waste Management : Iron(II) hydroxide sludge from the reduction step requires neutralization and filtration to meet environmental regulations.

Chemical Reactions Analysis

Table 1: Representative Synthetic Pathway and Yields

StepReagents/ConditionsIntermediateYield (%)
1Ac₂O, pyridine1 83
2MeNH₂, DCM, 0°CProtected derivative65–78
3NH₃/MeOH, r.t.Free amine85–94
4HCl/MeOHHCl salt>95

Hydrolysis and Stability Studies

The compound undergoes pH-dependent hydrolysis due to the labile glycosylamine bond:

  • Acidic conditions (pH < 3) : Rapid cleavage to yield N-acetylglucosamine (GlcNAc) and methylamine hydrochloride.

  • Neutral/basic conditions (pH 7–9) : Slower hydrolysis via an elimination mechanism, forming 1,2-oxazoline intermediates .

Table 2: Hydrolysis Kinetics in Aqueous Solutions (25°C)

pHHalf-life (h)Major Products
2.00.5GlcNAc, CH₃NH₃⁺Cl⁻
7.448Oxazoline intermediates
9.012Degraded GlcNAc, CH₃NH₂

Enzymatic Interactions

The compound acts as a substrate analog for glycosidases and hexosaminidases:

  • hOGA (O-GlcNAcase) inhibition : Competitive inhibition observed with Kᵢ values in the micromolar range, comparable to PUGNAc derivatives .

  • Lysosomal hexosaminidases (hHexA/B) : Minimal selectivity due to structural similarities between enzyme active sites .

Table 3: Enzyme Inhibition Constants (Kᵢ, nM)

Enzyme2-Acetamido-2-deoxy-β-D-glucopyranosyl Methylamine HClPUGNAc
hOGA320 ± 1546
hHexB480 ± 2036

Functionalization and Derivatization

The methylamine moiety enables further chemical modifications:

  • Acylation : Reaction with acyl chlorides (e.g., benzoyl chloride) forms N-alkylated derivatives.

  • Schiff base formation : Condensation with aldehydes (e.g., 4-nitrobenzaldehyde) yields imine-linked conjugates .

  • Click chemistry : Azide-functionalized analogs (e.g., 2-acetamido-2-deoxy-β-D-glucopyranosyl azide) undergo Cu(I)-catalyzed cycloaddition with alkynes .

Stability and Storage Recommendations

  • Storage : –20°C under anhydrous conditions (≤5% humidity) to prevent hydrolysis.

  • Handling : Use inert atmosphere (N₂/Ar) during synthesis to avoid oxidation of the reducing sugar moiety .

Scientific Research Applications

Chemistry

2-Acetamido-2-deoxy-β-D-glucopyranosyl methylamine hydrochloride serves as a crucial building block in the synthesis of complex carbohydrates and glycoproteins. Its unique structure allows for various chemical modifications that are essential in glyco-chemistry.

Biology

In biological research, this compound is studied for its role in cellular processes, particularly as a precursor in the biosynthesis of glycosaminoglycans (GAGs). GAGs are vital components of the extracellular matrix and play critical roles in cell signaling and structural integrity.

Medicine

The compound shows potential therapeutic applications, particularly in treating osteoarthritis and other joint disorders. Its ability to promote GAG synthesis positions it as a candidate for enhancing cartilage repair and regeneration.

Industry

Industrially, it is utilized in the production of biodegradable polymers and as a precursor for various pharmaceuticals. Its applications extend to the development of environmentally friendly materials due to its biodegradable nature.

Case Study 1: Inhibition Mechanisms

Research has demonstrated that analogs of 2-acetamido-2-deoxy-D-glucose exhibit inhibitory effects on GAG incorporation. For instance, one study showed that specific GlcNAc analogs reduced D-[3H]glucosamine incorporation into isolated GAGs significantly at concentrations around 1 mM, indicating competitive inhibition within the metabolic pathways.

Case Study 2: Therapeutic Applications

In clinical settings, the compound has been investigated for its ability to enhance cartilage repair mechanisms in osteoarthritis models. Animal studies have shown that administration leads to increased GAG synthesis and improved joint function.

Mechanism of Action

The mechanism of action of 2-acetamido-2-deoxy-b-D-glucopyranosyl methylamine hydrochloride involves its incorporation into biochemical pathways where it acts as a substrate for various enzymes. It is involved in the biosynthesis of glycosaminoglycans, which are essential components of the extracellular matrix. The compound interacts with specific molecular targets, including enzymes such as glucosamine-6-phosphate synthase, influencing cellular processes and metabolic pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Functional Groups

The target compound is distinguished by its methylamine-HCl substituent. Below is a comparative analysis of key derivatives:

Table 1: Structural and Functional Comparisons
Compound Name Substituents/Functional Groups CAS Number Molecular Weight Key Properties/Applications
2-Acetamido-2-deoxy-β-D-glucopyranosyl methylamine HCl Methylamine-HCl, β-configuration 262849-64-9 ~256.7 (calc.) Glycoconjugate synthesis, drug delivery
2-Acetamido-2-deoxy-β-D-glucopyranosylamine Free amine, β-configuration 4229-38-3 220.22 Precursor for glycopeptide derivatives
2-Acetamido-2-deoxy-β-D-glucopyranosyl azide Azide, β-configuration 29847-23-2 246.22 Click chemistry, bioorthogonal labeling
Methyl 2-acetamido-6-O-benzoyl-3-O-chloroacetyl-β-D-glucopyranoside Methyl, benzoyl, chloroacetyl groups N/A 416.11 (HRMS) Glycosylation intermediate, inhibitor studies
2-Acetamido-3,4,6-tri-O-acetyl-α-D-glucopyranosyl chloride Acetyl groups, α-configuration, Cl N/A 403.8 (calc.) Glycosyl donor in oligosaccharide synthesis

Key Observations :

  • Amine vs. Azide : The methylamine-HCl derivative’s protonated amine enhances water solubility, whereas the azide derivative (CAS 29847-23-2) is tailored for copper-catalyzed azide-alkyne cycloaddition .
  • Protecting Groups : Derivatives like the benzoyl- and chloroacetyl-protected methyl glycoside () exhibit reduced polarity, favoring organic-phase reactions, unlike the hydrophilic target compound.
  • Configuration and Reactivity: The α-configured glucopyranosyl chloride () is more reactive in glycosylation than β-configured amines due to its leaving group (Cl) .

Physicochemical Properties

  • Solubility : The HCl salt form of the target compound improves aqueous solubility compared to neutral derivatives like benzoylated or allyl glycosides ().
  • Stability : Acylated derivatives (e.g., tri-O-acetyl chloride in ) are stable under anhydrous conditions but require deprotection for further functionalization .

Biological Activity

2-Acetamido-2-deoxy-β-D-glucopyranosyl methylamine hydrochloride, commonly referred to as a derivative of glucosamine, is an important compound in biochemical research and pharmaceutical applications. Its molecular formula is C9H19ClN2O5C_9H_{19}ClN_2O_5 with a molecular weight of 270.71 g/mol. This compound is characterized by its acetamido group and deoxy sugar moiety, making it a versatile intermediate in the synthesis of complex molecules and a significant player in various biological processes.

The biological activity of 2-acetamido-2-deoxy-β-D-glucopyranosyl methylamine HCl primarily revolves around its role as a substrate for enzymes involved in glycosaminoglycan (GAG) biosynthesis. It influences metabolic pathways by interacting with specific molecular targets such as glucosamine-6-phosphate synthase, which is crucial for cellular processes including cell signaling and structural integrity of tissues .

Inhibition Studies

Research has demonstrated that various analogs of 2-acetamido-2-deoxy-D-glucose exhibit inhibitory effects on the incorporation of glucosamine into GAGs. For example, certain acetylated GlcNAc analogs have been shown to reduce the incorporation of D-[3H]glucosamine into isolated GAGs significantly, suggesting competitive inhibition within metabolic pathways .

Case Study: Inhibition Mechanisms

A study involving the treatment of primary hepatocytes with specific GlcNAc analogs revealed that one compound, at a concentration of 1.0 mM, reduced D-[3H]glucosamine incorporation to approximately 7% of control levels. This reduction was attributed to a mechanism where the compound competes for metabolic pathways, leading to premature chain termination in GAG synthesis .

Applications in Medicine

The potential therapeutic applications of this compound include treatment strategies for osteoarthritis and other joint disorders. Its role in promoting the synthesis of GAGs positions it as a candidate for enhancing cartilage repair and regeneration .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
2-Acetamido-2-deoxy-β-D-glucopyranosyl azideAzide group substitutionPotentially different reactivity
N-Acetyl-D-glucosylamineLacks methylamine groupSimilar metabolic pathways
4-Deoxy-GlcNAc analogsDeoxy modificationsInhibitory effects on GAG synthesis

The unique structural features of 2-acetamido-2-deoxy-β-D-glucopyranosyl methylamine HCl, particularly its methylamine group, confer distinct chemical reactivity and biological activity compared to its analogs.

Synthesis Pathways

The synthesis of 2-acetamido-2-deoxy-β-D-glucopyranosyl methylamine HCl typically involves:

  • Starting Material : D-glucosamine.
  • Acetylation : Using acetic anhydride.
  • Deoxygenation : Replacing hydroxyl groups with amino groups.
  • Methylation : Methylating amino groups.
  • Hydrochloride Formation : Treatment with hydrochloric acid.

Table: Summary of Biological Evaluations

Study ReferenceCompound TestedKey Findings
Various GlcNAc analogsInhibition of D-[3H]glucosamine incorporation
2-Acetamido-2-deoxy-d-glucono-1,5-lactonePotent inhibitors for hOGA and related enzymes

Q & A

Q. What are the key synthetic routes for preparing 2-acetamido-2-deoxy-β-D-glucopyranosyl methylamine HCl, and how are intermediates characterized?

The compound is synthesized via glycosylation of methylamine hydrochloride with activated glycosyl donors. For example, phenyl or p-nitrophenyl glycosides (e.g., 11a/b in ) are oxidized using SO₃-pyridine in DMSO/TEA to form α,β-unsaturated aldehydes, followed by reduction (NaBH₄/MeOH) or hydrogenation (Pd/C) to yield 4-deoxy derivatives . Intermediates are characterized using TLC for reaction monitoring and NMR/HRMS for structural confirmation (e.g., δ 5.15 ppm for anomeric protons in disaccharides) .

Q. How is 2-acetamido-2-deoxy-β-D-glucopyranosyl methylamine HCl utilized as a substrate in enzymatic assays?

The compound serves as a substrate for β-N-acetylhexosaminidases. Fungal enzymes (e.g., Penicillium spp.) hydrolyze 4-deoxy derivatives (e.g., compound 1) with up to 85% efficiency relative to phenyl-GlcNAc, as shown in Table I of . Assays involve incubating the substrate with purified enzymes (e.g., 35°C, pH 5.0) and quantifying hydrolysis via TLC or spectrophotometry .

Q. What analytical methods are recommended for distinguishing this compound from structurally similar glycosides?

Use a combination of:

  • Chromatography : HILIC or reversed-phase HPLC with mobile phases optimized for polar glycans (e.g., 250 mM phosphate buffer with methanol gradients) .
  • Spectroscopy : ¹H/¹³C NMR to identify anomeric protons (δ 4.5–5.5 ppm) and acetamido groups (δ 2.0–2.1 ppm) .
  • Mass spectrometry : HRMS (e.g., ESI-MS) to confirm molecular weights (e.g., [M + Na]⁺ = 779.2123 for a disaccharide derivative) .

Advanced Research Questions

Q. How can transglycosylation reactions using this compound as a donor be optimized for high-yield disaccharide synthesis?

Key parameters include:

  • Donor/acceptor ratio : 1:4 (e.g., 75 mM donor, 300 mM GlcNAc acceptor) .
  • Enzyme selection : Talaromyces flavus β-N-acetylhexosaminidase achieves 52% yield of 4-deoxy-disaccharides (e.g., compounds 15–17) .
  • Reaction monitoring : TLC (heptane/acetone 3:7) and size-exclusion chromatography for purification .

Q. What computational strategies explain the substrate specificity of β-N-acetylhexosaminidases for 4-deoxy derivatives?

Molecular docking into fungal enzyme active sites (e.g., Aspergillus oryzae) reveals that 4-deoxy substitution reduces steric hindrance, allowing better alignment of the glycosidic bond with catalytic residues (e.g., Asp/Glu). Free energy calculations (MM-PBSA) further validate higher binding affinity for compound 1 (ΔG = -8.2 kcal/mol) compared to non-hydrolyzed analogs .

Q. How do contradictory data on substrate activity (e.g., inactivity of compounds 3–4) inform enzyme mechanism studies?

The lack of hydrolysis for 4,5-unsaturated analogs (compounds 3–4) suggests that the enzyme’s oxazolinium ion intermediate requires a planar transition state, which is disrupted by double-bond rigidity. Comparative kinetics (kₐₜ/Kₘ) and mutagenesis (e.g., W491A in T. flavus) can pinpoint residues critical for accommodating 4-deoxy substrates .

Methodological Tables

Q. Table 1. Hydrolysis Rates of 4-Deoxy-Glycosides by β-N-Acetylhexosaminidases

SubstrateEnzyme SourceHydrolysis Rate (% Relative to Ph-GlcNAc)Reference
Compound 1Penicillium spp.85%
Compound 2Talaromyces spp.72%
Compound 3Human0% (No activity)

Q. Table 2. Optimized Transglycosylation Conditions

ParameterOptimal ValueOutcome
Donor (Compound 1)75 mMMaximizes glycosyl transfer efficiency
Acceptor (GlcNAc)300 mMPrevents substrate inhibition
Temperature35°CBalances enzyme activity/stability
Reaction Time5–6 hAchieves 52% disaccharide yield

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